L-2-Aminobutyric Acid D1, also known as L-2-aminobutyric acid, is an unnatural amino acid that plays a significant role as an intermediate in the synthesis of various pharmaceuticals. Its structural formula is , and it is characterized by the presence of an amino group () and a carboxylic acid group (). The compound is notable for its potential applications in drug development and metabolic studies.
L-2-Aminobutyric acid can be synthesized through various methods, including enzymatic processes and chemical synthesis. The primary source for its biosynthesis is L-threonine, which is converted into L-2-aminobutyric acid through several enzymatic reactions involving specific enzymes such as threonine deaminase and leucine dehydrogenase .
This compound falls under the category of amino acids, specifically classified as a non-proteinogenic amino acid due to its unnatural occurrence in proteins. It is also categorized based on its functionality as a precursor for drug synthesis.
L-2-Aminobutyric acid can be synthesized using both chemical and biological methods.
The enzymatic process typically operates under mild conditions (pH 7.0–9.0, temperature 25–37°C) and can be scaled up for industrial production . The use of genetically engineered strains of Escherichia coli has been reported to enhance production efficiency by modifying metabolic pathways to favor L-2-aminobutyric acid synthesis directly from glucose .
L-2-Aminobutyric acid has a simple molecular structure characterized by:
L-2-Aminobutyric acid participates in various chemical reactions relevant to its synthesis and application:
The enzymatic reactions typically involve specific co-factors such as NADH for dehydrogenase activity, facilitating the conversion processes while maintaining high specificity and yield .
The mechanism of action for L-2-aminobutyric acid primarily revolves around its role as an intermediate in metabolic pathways. It is involved in:
Studies indicate that L-2-amino butyric acid acts on specific receptors or enzymes within metabolic pathways, influencing physiological responses or contributing to drug efficacy .
Relevant data from studies indicate that the compound maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations .
L-2-Aminobutyric acid has several scientific uses:
Nonnatural α-amino acids like L-ABA expand therapeutic peptide design by conferring metabolic stability, enhanced target specificity, and novel bioactivities unavailable to canonical amino acids. Key applications include:
Table 1: Therapeutic Agents Derived from L-ABA
Drug | Therapeutic Category | Role of L-ABA |
---|---|---|
Levetiracetam | Anticonvulsant | Core pyrrolidone backbone precursor |
Brivaracetam | Antiepileptic | Chiral side chain building block |
Ethambutol | Antitubercular | Source of (S)-2-aminobutanol via reduction |
SP2000 derivative | Anti-angiogenic (cancer) | Sterically modified collagen IV analog |
L-ABA (C₄H₉NO₂, MW 103.12 g/mol) shares the fundamental α-amino acid backbone but features an ethyl side chain (–CH₂–CH₃) instead of the methyl group of alanine. This minor structural variation profoundly alters its physicochemical behavior:
Table 2: Structural Comparison of L-ABA with Natural Proteinogenic Amino Acids
Property | L-ABA | L-Alanine | L-Valine |
---|---|---|---|
Side Chain | -CH₂-CH₃ | -CH₃ | -CH(CH₃)₂ |
Molecular Weight | 103.12 g/mol | 89.09 g/mol | 117.15 g/mol |
Water Solubility | 227 g/L | 167 g/L | 83 g/L |
Helix Propensity | Low | High | Moderate |
Early industrial production relied on chemical methods with significant limitations:
Biotechnological innovations overcame these issues through efficient, stereoselective pathways:
Table 3: Evolution of L-ABA Synthesis Methodologies
Era | Method | Key Advancement | Limitation |
---|---|---|---|
1950s–1990s | Chemical ammonolysis | Simple halogenation route | Racemization, toxic by-products |
Early 2000s | Enzymatic resolution | Kinetic separation (71.8% yield) | Low efficiency, expensive racemates |
2010–2015 | Fermentation (engineered E. coli) | 9.33 g/L from glucose | Complex downstream processing |
2015–Present | Whole-cell biocatalysis | 121 g/L from L-threonine (95% conversion) | Substrate inhibition challenges |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7